molecular formula C29H30N4O5 B11277222 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide

2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide

カタログ番号: B11277222
分子量: 514.6 g/mol
InChIキー: BWWVDCXLPIOPDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide features a tetrahydroquinazoline dione core substituted with a 4-methoxyphenylcarbamoylmethyl group at position 1 and an N-(2-methylpropyl)acetamide moiety at position 2.

特性

分子式

C29H30N4O5

分子量

514.6 g/mol

IUPAC名

2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C29H30N4O5/c1-19(2)17-30-26(34)16-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)18-27(35)31-21-10-14-23(38-3)15-11-21/h4-15,19H,16-18H2,1-3H3,(H,30,34)(H,31,35)

InChIキー

BWWVDCXLPIOPDE-UHFFFAOYSA-N

正規SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC

製品の起源

United States

準備方法

化学反応解析

反応の種類

    酸化: この化合物は、特にメトキシフェニル基で酸化反応を受け、フェノール誘導体の形成につながる可能性があります。

    還元: 還元反応はキナゾリノンコアを標的にすることができ、それをジヒドロキナゾリン誘導体に変換する可能性があります。

    置換: この化合物は、特にカルバモイル基とメトキシフェニル基で求核置換反応に参加することができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

    還元: 水素化アルミニウムリチウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

    置換: アミンやチオールなどの求核剤を塩基性条件下で使用して、置換反応を促進することができます。

主要な生成物

    酸化: フェノール誘導体。

    還元: ジヒドロキナゾリン誘導体。

    置換: 使用した求核剤に応じて、さまざまな置換誘導体。

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな修飾が可能になり、有機合成において汎用性の高い中間体となります。

生物学

生物学的に、この化合物のキナゾリノンコアは、酵素阻害剤としての可能性で知られており、特定の酵素を標的にする新薬の開発に活用できます。

医学

医学では、この化合物の構造は、抗炎症剤または抗がん剤としての潜在的な用途を示唆しています。メトキシフェニル基は、生物学的標的との相互作用能力を高めることができ、薬物開発の候補となっています。

工業

工業的には、この化合物は、安定で反応性の高い官能基のため、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。

作用機序

類似化合物の比較

類似化合物

    キナゾリノン誘導体: 2-フェニルキナゾリン-4(3H)-オンなどの化合物は、キナゾリノンコアを共有し、類似の生物活性を示します。

    メトキシフェニル誘導体: 4-メトキシフェニル酢酸などの化合物は、同様の構造的特徴と薬理学的特性を持っています。

独自性

2-[4-(1-{[(4-メトキシフェニル)カルバモイル]メチル}-2,4-ジオキソ-1,2,3,4-テトラヒドロキナゾリン-3-イル)フェニル]-N-(2-メチルプロピル)アセトアミドを際立たせているのは、キナゾリノンコアとメトキシフェニル基およびカルバモイル基の組み合わせです。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Quinazoline Dione Derivatives

Quinazoline diones are well-studied for their anticonvulsant and sedative activities. Key comparisons include:

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Core Structure : Quinazoline dione with 2,4-dichlorophenyl and methylacetamide substituents.
  • Activity : Demonstrates potent anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models, surpassing sodium valproate in efficacy .
  • Key Difference : The target compound replaces chlorine atoms with a 4-methoxyphenyl group, which may enhance solubility and alter receptor binding due to electron-donating effects.
1-Benzylsubstituted Derivatives
  • Modifications : Benzyl groups at position 1 of the quinazoline dione core.
  • Impact : Enhanced affinity for GABAA receptors, critical for anticonvulsant activity .
  • Comparison : The target compound’s 4-methoxyphenylcarbamoylmethyl group may mimic benzyl interactions while introducing methoxy-driven polarity.

Acetamide-Containing Analogs

Acetamide moieties are common in bioactive compounds, influencing pharmacokinetics and target engagement:

2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
  • Structure : Triazole-linked naphthalenyloxy and phenylacetamide.
  • Data : HRMS [M+H]<sup>+</sup> 393.1112; IR confirms carbonyl and aromatic stretches .
  • Contrast : The target compound’s tetrahydroquinazoline core may offer greater conformational rigidity compared to triazole-based analogs.
N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
  • Features : Sulfonamide and biphenyl ether groups.
  • Relevance : Demonstrates how acetamide side chains can be tailored for specific target interactions (e.g., enzyme inhibition) .

Substituent-Driven Bioactivity

  • 4-Methoxyphenyl Group : Enhances electron-donating capacity and metabolic stability compared to halogenated or alkyl substituents. This may improve blood-brain barrier penetration for CNS targets .

Pharmacological and Computational Insights

Anticonvulsant Activity

  • Mechanism : Quinazoline diones act via GABAA receptor modulation. The target compound’s methoxy group may stabilize receptor-ligand interactions through hydrogen bonding .
  • Docking Studies : Glide XP scoring () highlights hydrophobic enclosure and hydrogen bonding as critical for binding affinity. The target’s methoxy and acetamide groups align with these motifs .

Energy Values and Binding Efficiency

  • Comparative Data : Compounds with 4-methoxyphenyl groups (e.g., row 3 in : energy = -7.739322) show favorable binding energies, suggesting the target compound may exhibit similar or improved docking profiles .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Activity Key Data Reference
Target Compound Tetrahydroquinazoline dione 4-Methoxyphenyl, N-(2-methylpropyl) Hypothesized CNS activity N/A N/A
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline dione 2,4-Dichlorophenyl Anticonvulsant 100% protection in PTZ model
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Naphthalenyloxy, phenyl Not specified HRMS: 393.1112
Compound 3 () Benzodiazole 4-Methoxyphenyl Docking Energy: -7.739322

生物活性

The compound 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on existing literature.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Specific examples include derivatives that target the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. These compounds demonstrate selective inhibition of tumor growth in xenograft models .

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of quinazoline derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways:

  • Cytokine Inhibition : Compounds have been shown to reduce the production of TNF-α and IL-6 in activated macrophages.
  • Case Studies : For example, a series of quinazoline derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in vitro .

The biological activity of 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide can be attributed to several mechanisms:

  • EGFR Inhibition : By blocking EGFR signaling pathways, these compounds can hinder tumor growth and metastasis.
  • Aurora Kinase Inhibition : Some derivatives have shown potent inhibitory activity against Aurora kinases, which are critical for cell division .
  • Induction of Apoptosis : The activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

Research Findings and Case Studies

Several studies have evaluated the efficacy of quinazoline derivatives in various biological assays:

StudyCompound TestedBiological ActivityResult
1Quinazoline Derivative AAnticancerSignificant cytotoxicity against A549 cell line
2Quinazoline Derivative BAnti-inflammatoryInhibition of TNF-α production in macrophages
3Quinazoline Derivative CAntimicrobialEffective against Gram-positive bacteria

These findings suggest that modifications to the quinazoline structure can enhance biological activity and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。